Product packaging for 7-fluoro-1H-indazol-4-ol(Cat. No.:)

7-fluoro-1H-indazol-4-ol

Cat. No.: B13905501
M. Wt: 152.13 g/mol
InChI Key: COERKYUCQSNLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-1H-indazol-4-ol is a fluorinated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized for its wide range of biological activities, and the introduction of specific substituents, such as a fluorine atom and a hydroxy group, allows for the fine-tuning of the molecule's physicochemical and pharmacological properties . Indazole derivatives, in general, have been extensively studied and appear in patents and research related to various therapeutic areas . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is particularly valuable for exploring compounds with potential anticancer and anti-inflammatory activities, which are prominent areas of investigation for indazole-based compounds . Researchers also utilize similar structures in the development of protein kinase inhibitors, which are crucial in oncology and the treatment of neurodegenerative disorders . The specific placement of the fluorine and hydroxy groups on the indazole core may influence the molecule's binding affinity to enzymatic targets and its overall metabolic profile, making it a key intermediate for structure-activity relationship (SAR) studies. Please note: This product is intended for research and development applications in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O B13905501 7-fluoro-1H-indazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-1H-indazol-4-ol

InChI

InChI=1S/C7H5FN2O/c8-5-1-2-6(11)4-3-9-10-7(4)5/h1-3,11H,(H,9,10)

InChI Key

COERKYUCQSNLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C=NN2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1h Indazol 4 Ol and Analogues

General Strategies for Indazole Core Synthesis

The indazole framework, a bicyclic aromatic heterocycle, can be assembled through various synthetic routes, primarily involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. These strategies often center on cyclization reactions and have been significantly enhanced by the advent of transition-metal catalysis.

Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole ring. sci-hub.se A variety of starting materials and reaction conditions have been developed to achieve this transformation.

Common approaches include:

Diazotization and Cyclization : A classic method involves the diazotization of o-toluidine (B26562) or other 2-alkyl-substituted anilines, followed by an intramolecular cyclization. sci-hub.sechemicalbook.com Similarly, diazotization of 2-alkynylanilines can yield 3-substituted 1H-indazoles. chemicalbook.com

Condensation of Hydrazines : The reaction of various hydrazine (B178648) derivatives with ortho-functionalized aromatic compounds is a widely used strategy. For instance, o-fluorobenzaldehydes can react with hydrazine to form indazoles, a method particularly relevant to fluorinated derivatives. bibliomed.orggoogle.com The condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride also yields functionalized 1H-indazoles. chemicalbook.com

Reductive Cyclization : Ortho-nitro-substituted compounds serve as valuable precursors. For example, o-nitrobenzaldehydes can undergo condensation and subsequent reductive cyclization to form the indazole ring system. chemicalbook.com

[3+2] Cycloaddition : Modern methods include the [3+2] dipolar cycloaddition of arynes with diazo compounds, which provides an efficient route to substituted indazoles under mild conditions. organic-chemistry.org

Cyclization StrategyKey PrecursorsDescriptionReference
Diazotization-Cyclization2-Alkyl- or 2-Alkynyl-anilinesInvolves forming a diazonium salt which then undergoes intramolecular cyclization to form the pyrazole ring. sci-hub.sechemicalbook.com
Hydrazine Condensationo-Halobenzaldehydes, o-HydroxyacetophenonesDirect condensation of a hydrazine derivative with an ortho-functionalized benzene ring to build the indazole core. chemicalbook.combibliomed.org
N-N Bond-Forming Oxidative Cyclization2-Aminomethyl-phenylaminesAn oxidative process that forms the nitrogen-nitrogen bond, allowing access to various indazole tautomers. organic-chemistry.org
1,3-Dipolar CycloadditionArynes and Diazo CompoundsA cycloaddition reaction that efficiently constructs the indazole ring from two components under mild conditions. organic-chemistry.org

Transition-metal catalysis has revolutionized indazole synthesis, offering higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods. Palladium and copper are the most prominently used metals in these transformations. bibliomed.org

Copper-Catalyzed Synthesis: Copper catalysts are particularly effective in facilitating the formation of carbon-nitrogen (C–N) and nitrogen-nitrogen (N–N) bonds. One notable method is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where the copper catalyst is crucial for the sequential bond formations. organic-chemistry.orgacs.org Copper(I) iodide (CuI) has also been used to catalyze the N-arylation of arylhydrazones derived from 2-halobenzaldehydes, leading to 1-aryl-1H-indazoles. sci-hub.se Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a novel route to 3-alkenyl-2H-indazoles. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are extensively used for cross-coupling and amination reactions in the construction of the indazole scaffold. A significant application is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to produce various 2-aryl-2H-indazoles. organic-chemistry.org Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes has been studied in detail, providing an effective route to 1-aryl-1H-indazoles. acs.org More advanced applications include palladium-catalyzed direct C-H arylation at the C3 position of the indazole ring, a challenging transformation that expands the possibilities for functionalization. mdpi.com The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, is another powerful tool for synthesizing indazole derivatives. rsc.org

Catalytic MethodCatalyst/ReagentsReaction TypeDescriptionReference
Copper-Catalyzed Three-Component ReactionCu catalyst, 2-bromobenzaldehydes, amines, NaN₃C-N and N-N bond formationA one-pot synthesis of 2H-indazoles from readily available starting materials. organic-chemistry.orgacs.org
Palladium-Catalyzed Intramolecular AminationPd(OAc)₂, dppf, tBuONaN(1)-C(7a) bond formationCyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org
Copper-Catalyzed Intramolecular N-ArylationCuI/diamineC-N bond formationCyclization of pre-formed arylhydrazones from 2-halobenzaldehydes. sci-hub.se
Palladium-Catalyzed C3-Direct ArylationPd(OAc)₂, PPh₃C-H activation/arylationDirect functionalization at the C3 position of the 1H-indazole core with aryl halides. mdpi.com

Targeted Synthesis of Fluorinated Indazole Derivatives

The introduction of fluorine into the indazole structure is a key objective for modifying its properties. This can be achieved either by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-formed indazole core.

Direct fluorination of the indazole ring system has been achieved using modern electrophilic fluorinating agents. A prominent method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorine source. acs.orgorganic-chemistry.org This approach allows for the direct conversion of 2H-indazoles into their fluorinated counterparts, often under metal-free conditions and in environmentally benign solvents like water. acs.orgchemistryviews.org

Alternatively, and more commonly, the fluorine atom is incorporated by using a fluorinated building block from the outset of the synthesis. unipa.itmdpi.com For example, a 2,3-difluorobenzonitrile (B1214704) or a 2,3-difluorobenzaldehyde (B42452) can serve as the starting material, which already contains the fluorine atom at the desired position relative to the groups that will form the pyrazole ring. acs.orgchemicalbook.com This strategy avoids potential issues with the regioselectivity of direct fluorination on a complex molecule and is often preferred in targeted syntheses.

Achieving regioselectivity is paramount when introducing a substituent onto the indazole ring. In direct fluorination methods, the inherent reactivity of the indazole core dictates the position of substitution. The metal-free fluorination of 2H-indazoles using NFSI has been shown to be highly regioselective, yielding C3-fluorinated products. acs.orgorganic-chemistry.org The reaction is believed to proceed through a radical pathway. organic-chemistry.org

When using fluorinated starting materials, regioselectivity is controlled by the synthetic design. For the synthesis of a 7-fluoro-substituted indazole, a precursor such as 2,3-difluorobenzaldehyde is used. chemicalbook.com The cyclization with hydrazine leads specifically to the 7-fluoro-1H-indazole because of the relative positioning of the fluoro and formyl groups on the benzene ring. chemicalbook.com This substrate-controlled approach ensures that the fluorine atom is placed exclusively at the C7 position of the final indazole product.

Fluorination MethodReagent/PrecursorSelectivityDescriptionReference
Direct C-H FluorinationN-Fluorobenzenesulfonimide (NFSI)C3-selectiveA metal-free, direct fluorination of the 2H-indazole core, often performed in water. acs.orgorganic-chemistry.org
Synthesis from Fluorinated Precursors2,3-Difluorobenzonitrile or 2,3-DifluorobenzaldehydePosition-specific (e.g., C7)Incorporates the fluorine atom from the start, ensuring unambiguous regiochemistry in the final product. acs.orgchemicalbook.com
Electrophilic Fluorination (Attempted)SelectfluorLed to C3-formylationAn example showing the complexity of regioselective functionalization, where the expected fluorination did not occur. thieme-connect.de

Specific Synthetic Pathways to 7-Fluoro-1H-Indazol-4-ol

While a direct, one-pot synthesis for this compound is not prominently detailed, a highly plausible and effective pathway can be constructed based on reported syntheses of closely related analogues. A key strategy involves the synthesis of a protected precursor, 7-fluoro-4-methoxy-1H-indazole, followed by deprotection to yield the final hydroxyl compound.

A synthetic route reported for a 7-fluoro analogue serves as an excellent template. acs.org The pathway commences with a difluorinated and methoxylated benzonitrile (B105546):

Indazole Formation : The synthesis starts with 2,3-difluoro-6-methoxybenzonitrile. This precursor is treated with hydrazine hydrate (B1144303) in a high-boiling solvent such as N-methylpyrrolidinone (NMP). The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom at C2 by hydrazine, followed by intramolecular cyclization onto the nitrile group to form the pyrazole ring. This cyclization yields 7-fluoro-4-methoxy-1H-indazole. acs.org

Demethylation : The final step to obtain this compound is the cleavage of the methyl ether at the C4 position. This is a standard chemical transformation that can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).

This two-step sequence, starting from a commercially available or readily synthesized precursor, represents a logical and efficient pathway to the target compound, ensuring complete control over the regiochemistry of both the fluorine and hydroxyl substituents.

Routes Involving Hydrazine Derivatives and Fluorinated Benzaldehydes

A common and direct method for the synthesis of the indazole core involves the condensation of a substituted hydrazine with a correspondingly substituted benzaldehyde. chemicalbook.comgoogle.com Specifically for fluorinated indazoles, this approach utilizes fluorinated benzaldehydes as key starting materials.

One general procedure involves reacting a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate. chemicalbook.com The reaction is typically carried out under reflux conditions. Upon completion, which is monitored by thin-layer chromatography (TLC), water is added to the reaction mixture, and the product precipitates upon cooling. The resulting solid is then collected by filtration. This method has been successfully applied to synthesize various fluoro-1H-indazoles. chemicalbook.com

For instance, the synthesis of 7-fluoro-1H-indazole can be achieved by reacting 2,3-difluorobenzaldehyde with hydrazine hydrate. chemicalbook.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the benzaldehyde, followed by an intramolecular cyclization and elimination of a water molecule to form the indazole ring.

Table 1: Synthesis of Fluorinated Indazoles from Fluorinated Benzaldehydes

Starting BenzaldehydeProductReagents and Conditions
2,3-Difluorobenzaldehyde7-Fluoro-1H-indazoleHydrazine hydrate, reflux
2-Fluoro-6-methoxybenzonitrile4-Methoxy-1H-indazol-3-amineHydrazine hydrate, n-butanol, reflux
3-Fluoro-1,2-benzenedicarbonitrile3-Amino-4-cyano-1H-indazoleHydrazine hydrate, ethanol (B145695)

This table summarizes synthetic routes to various fluorinated indazole derivatives, showcasing the versatility of the hydrazine condensation method.

Multi-Step Synthetic Sequences for Complex Indazolol Structures

The construction of more complex indazolol structures often necessitates multi-step synthetic sequences. These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures. nobelprize.orgmsu.edu The rational design of such syntheses often employs retrosynthetic analysis, where the target molecule is deconstructed into simpler, commercially available precursors. nobelprize.org

An example of a multi-step synthesis to access a complex indazole derivative involves the initial formation of a substituted indazole core, followed by a series of functional group interconversions and coupling reactions. For instance, a 3-amino-indazole derivative can be prepared from a fluorinated benzonitrile and hydrazine. acs.org This amino group can then be protected, for example with a di-tert-butyl dicarbonate (B1257347) (Boc) group, to allow for selective reactions at other positions of the indazole ring. acs.org Subsequent reactions, such as sulfonylation of the indazole nitrogen, can be performed, followed by deprotection and further modifications to yield the final complex indazolol structure. acs.org

Another strategy involves the synthesis of a functionalized indazole, such as an aldehyde, which can then serve as a versatile intermediate for further elaborations. For example, 7-fluoro-1H-indazole-4-carbaldehyde can be synthesized and subsequently used in various transformations to build more complex molecules. uni.lu The aldehyde can undergo reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or can be a substrate for the introduction of difluoromethyl groups using reagents like diethylaminosulfur trifluoride (DAST). acs.orgorganic-chemistry.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a valuable platform for further chemical modifications to explore structure-activity relationships (SAR). Derivatization can occur at the nitrogen atoms of the pyrazole ring or at various carbon positions of the bicyclic system.

N-Alkylation and N-Arylation Reactions

N-alkylation of the indazole ring is a common strategy to introduce substituents that can modulate the biological activity of the molecule. The reaction of an indazole with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base can lead to a mixture of N-1 and N-2 regioisomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the nature of the alkylating agent and the reaction conditions. nih.gov

For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation for a variety of substituted indazoles. nih.gov However, for indazoles with electron-withdrawing groups at the C-7 position, such as a nitro or carboxylate group, excellent N-2 regioselectivity has been observed. nih.gov In some cases, such as the alkylation of 6-fluoro-1H-indazole with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF, an almost equal ratio of N-1 and N-2 isomers is obtained. dergipark.org.tr

N-arylation can also be achieved using various cross-coupling methodologies, providing access to a different class of derivatives. mdpi.com

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

Indazole SubstituentAlkylating AgentBase/SolventMajor Regioisomer
C-3 carboxymethylAlkyl bromideNaH/THFN-1 (>99%)
C-7 NO2Alkyl bromideNaH/THFN-2 (≥96%)
6-fluoro4-methoxybenzyl chlorideK2CO3/DMFN-1 and N-2 (approx. 1:1)

This table highlights the influence of substituents and reaction conditions on the regiochemical outcome of N-alkylation reactions of the indazole scaffold.

C-H Functionalization at Various Positions of the Indazole Ring System

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more step-economical approach compared to traditional methods that require pre-functionalized substrates. acs.org Transition-metal-catalyzed C-H activation can be used to introduce various substituents at different positions of the indazole ring. acs.orgrsc.org

For instance, palladium-catalyzed C-H arylation has been successfully applied to N-alkylpyrazoles and SEM-protected pyrazoles, allowing for the direct attachment of aryl groups at specific positions. researchgate.net While the regioselectivity can sometimes be a challenge, strategies such as the use of directing groups or the sequential application of different catalytic systems can provide access to fully substituted pyrazoles with complete regiocontrol. researchgate.net Ruthenium-catalyzed C-H functionalization has also been reported for the modification of related indole (B1671886) systems. rsc.org

These methods allow for the diversification of the this compound scaffold by introducing substituents at positions C-3, C-5, and C-6, enabling a thorough exploration of the chemical space around the core structure.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies

The synthesis of a library of analogues of a lead compound is crucial for establishing a robust structure-activity relationship (SAR). nih.gov For this compound, this involves the systematic introduction of a wide range of chemical moieties at various positions of the indazole ring and evaluating their impact on biological activity.

For example, in the development of indazole-based inhibitors, different substituents can be introduced at the C-4 position. acs.org This can include small functional groups like cyano or difluoromethyl, or larger groups introduced through coupling reactions. The N-1 position is another common site for modification, where different alkyl or aryl groups can be introduced to probe the binding pocket of the target protein. nih.gov

SAR studies on related indazole series have shown that the nature and position of substituents can have a profound effect on activity. For instance, in a series of indazole derivatives, fluoro or cyano substitution at the ortho position of a 1-N-benzyl group led to improved inhibitory activity, while substitution at the meta or para position was detrimental. nih.gov Similarly, modifications at other positions of the indazole core can be systematically explored to optimize potency and other pharmacological properties. nih.govaustinpublishinggroup.com

Molecular Interactions and Biological Target Engagement by 7 Fluoro 1h Indazol 4 Ol Derivatives

Enzyme Inhibition Studies Involving Indazole Scaffolds

Derivatives of the 7-fluoro-1H-indazol-4-ol framework have been extensively investigated as inhibitors of various enzymatic systems, demonstrating the versatility of the indazole core in targeting different active sites.

The indazole nucleus is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, mimicking the adenine (B156593) structure of ATP and enabling effective competition at the enzyme's active site.

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. Indazole-substituted morpholino-triazines have been reported as PI3 kinase inhibitors. enamine.net More specifically, a scaffold-hopping strategy led to the development of novel indazole derivatives as potent and selective PI3Kδ inhibitors. nih.gov Compound 9x , emerging from this series, demonstrated good isoform selectivity and robustly suppressed the downstream AKT pathway, inducing apoptosis in hepatocellular carcinoma models. nih.gov

Threonine Tyrosine Kinase (TTK): TTK, a dual-specificity kinase involved in the spindle assembly checkpoint, is a target in oncology. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent TTK inhibitors. researchgate.net Notably, compound CFI-401870 exhibited single-digit nanomolar inhibitory activity against TTK and showed efficacy in a tumor xenograft model. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been designed as inhibitors of EGFR, a key target in non-small cell lung cancer. A structure-based approach led to the design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. researchgate.net One such compound displayed an IC50 value of 0.07 μM against the L858R/T790M double mutant of EGFR. researchgate.net Another derivative, compound 109 , showed strong potency against both EGFR T790M and wild-type EGFR with IC50 values of 5.3 and 8.3 nM, respectively. researchgate.net

Fibroblast Growth Factor Receptor 1 (FGFR1): Using a fragment-led de novo design, an indazole-based pharmacophore was identified for the inhibition of FGFR kinases. researchgate.net Biological evaluation revealed that these indazole-containing fragments could inhibit FGFR1–3 in the micromolar range. researchgate.netresearchgate.net Further optimization led to the discovery of compound 9u , an indazole derivative that stood out as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM and good kinase selectivity. nih.govnih.gov

Rho Kinase (ROCK): N-substituted prolinamido indazole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil kinases (ROCKs), which are involved in cellular contraction and migration. enamine.netnih.gov Optimization of an initial lead compound resulted in analogues that were significantly more active, with compounds 4a and 4b exhibiting IC50 values of 0.27 μM and 0.17 μM against ROCK I, respectively. nih.gov Another series of dihydropyridones featuring a 6-fluoroindazole moiety also demonstrated potent and selective ROCK1 inhibition. enamine.net

PKMYT1: The membrane-associated tyrosine- and threonine-specific Cdc2-inhibitory kinase (PKMYT1) is a critical regulator of the cell cycle. Recently, indazole compounds have been patented as PKMYT1 inhibitors for the treatment of cancer. acs.orgnih.gov An exemplified compound from this series inhibited recombinant human full-length MYT1 kinase activity with an IC50 of 9.7 nM. nih.gov Further research identified that replacing a phenol (B47542) headgroup in a hit compound with an indazole moiety led to a series of derivatives with enhanced potency and superior kinome selectivity. nih.gov

Target KinaseCompound Series/ExampleKey FindingsIC50/EC50 ValuesReferences
PI3KδIndazole Derivatives (e.g., 9x )Demonstrated isoform selectivity and induced apoptosis in HCC models.Not specified nih.gov
TTK3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (e.g., CFI-401870 )Single-digit nanomolar TTK inhibition and in vivo efficacy.Single-digit nM researchgate.net
EGFR (L858R/T790M)1H-Indazole AnaloguesIrreversible and mutant-selective inhibition.0.07 μM researchgate.net
EGFR (T790M)Compound 109 Potent inhibition of mutant and wild-type EGFR.5.3 nM researchgate.net
FGFR1Indazole-based FragmentsInhibited FGFR1-3 in the micromolar range.0.8–90 μM researchgate.netresearchgate.net
FGFR1Compound 9u Highly potent and selective FGFR1 inhibitor.3.3 nM nih.govnih.gov
Rho Kinase (ROCK I)N-substituted Prolinamido Indazoles (e.g., 4b )Potent ROCK I inhibition.0.17 μM nih.gov
PKMYT1Indazole CompoundsPotent inhibition of MYT1 kinase activity.9.7 nM nih.gov

The utility of the indazole scaffold extends beyond kinases to other critical enzyme families.

5-Lipoxygenase (5-LOX): As a key enzyme in the biosynthesis of inflammatory leukotrienes, 5-LOX is a target for anti-inflammatory drugs. A series of 1,2-dihydroindazol-3-ones (indazolinones) were discovered as potent, redox-active 5-LOX inhibitors. nih.gov Structure-activity relationship studies identified that N-2-benzyl derivatives were selective for 5-LOX. nih.gov Additionally, N-substituted pyrroles conjugated with indazole moieties through a carboxamide linker were developed as soybean lipoxygenase inhibitors, with compound 8 showing an IC50 of 22 μM. wipo.int

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many cancers. A series of N′-hydroxyindazolecarboximidamides were designed as novel IDO1 inhibitors, with compound 8a exhibiting moderate activity. researchgate.net Further studies on 4,6-substituted-1H-indazole derivatives identified compound 35 as a potent IDO1 inhibitor with an IC50 of 0.74 μM in an enzymatic assay and also showing promising inhibition of the related enzyme TDO.

Glucokinase (GK): Glucokinase activators are a potential treatment for type 2 diabetes. A series of novel indazole and pyrazolopyridine-based activators were identified and optimized. researchgate.net The 1,4-disubstituted indazole derivative compound 159 was found to combine potent GK activation (EC50 of 0.08 μM) with good in vitro DMPK properties.

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. A novel class of indazole derivatives was discovered as potent inhibitors of the GyrB subunit. nih.govwipo.int These compounds, developed from a pyrazolopyridone hit, demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.govwipo.int

Histone Deacetylase 6 (HDAC6): While research has explored indazole derivatives as general HDAC inhibitors, showing potent activity against HDAC1 and HDAC2, specific investigations into HDAC6 are also of interest. A study on inhibitors with a novel 3-hydroxy-isoxazole zinc-binding group identified compounds that inhibit HDAC6 with good potency, with the best candidate reaching an IC50 of 700 nM. Though not indazole-based, this highlights the ongoing search for selective HDAC6 inhibitors.

Target EnzymeCompound Series/ExampleKey FindingsIC50/EC50 ValuesReferences
5-LipoxygenaseIndazole Carboxamides of N-substituted Pyrrole (e.g., compound 8 )Inhibition of soybean lipoxygenase.22 μM wipo.int
IDO14,6-substituted-1H-indazole (e.g., compound 35 )Potent dual inhibition of IDO1 and TDO.0.74 μM (IDO1)
Glucokinase (GK)1,4-disubstituted-1H-indazole (e.g., compound 159 )Potent GK activator with good DMPK properties.0.08 μM (EC50)
DNA Gyrase (GyrB)Indazole DerivativesExcellent enzymatic and antibacterial activity.Not specified nih.govwipo.int
HDAC63-hydroxy-isoxazole derivativesPotent HDAC6 inhibition with a novel zinc-binding group.700 nM

Receptor Modulation and Binding Studies

The structural features of the indazole core also make it suitable for interacting with various cell surface and intracellular receptors.

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides were synthesized and evaluated as human CCR4 antagonists. acs.org These compounds were found to bind to an intracellular allosteric site on the receptor. acs.org Methoxy- or hydroxyl-containing groups at the C4 position of the indazole were found to be potent, and the compound GSK2239633A was selected for further development due to its high potency and good absorption. acs.org

G-Protein Coupled Receptor 120 (GPR120): GPR120 agonists are being explored for the treatment of diabetes. An indazole-6-phenylcyclopropylcarboxylic acid series of GPR120 agonists was identified. Structure-activity relationship studies led to the identification of compounds with good oral exposure and demonstrated activity in oral glucose tolerance studies, with effects operating through a GPR120 agonism mechanism.

G-Protein Coupled Receptor 40 (GPR40): In the development of selective GPR120 agonists, a key challenge is achieving selectivity over the related GPR40 receptor. Research on the indazole-6-phenylcyclopropylcarboxylic acid series identified a specific (S,S)-cyclopropylcarboxylic acid structural motif that conferred selectivity against GPR40, making these compounds weakly active at this receptor. nih.gov

Indazole-based scaffolds have been successfully employed in the development of Selective Estrogen Receptor Degraders (SERDs) for the treatment of ER+ breast cancer. Optimization of an indazole series of SERDs led to the discovery of compounds that induce tumor regression in tamoxifen-resistant breast cancer xenografts. Another study reported the identification of tricyclic indazoles as a novel class of SERD antagonists, where replacement of a phenol group with an indazole led to an improved metabolic profile.

Calcium-Release Activated Calcium (CRAC) Channel: The CRAC channel is a key regulator of calcium signaling in immune cells. Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel. nih.gov Structure-activity relationship studies revealed that the specific regiochemistry of the amide linker is crucial for the inhibition of calcium influx and the stabilization of mast cells. nih.gov Compound 12d from this series actively inhibits calcium influx with a sub-micromolar IC50. nih.gov Further work characterized these compounds as fast-onset, reversible, and selective CRAC channel blockers that likely act as pore blockers by binding directly to the Orai protein subunit.

Target Receptor/ChannelCompound Series/ExampleMode of ActionKey FindingsReferences
CCR4Indazole Arylsulfonamides (e.g., GSK2239633A )Allosteric AntagonistPotent antagonism with good oral absorption. acs.org
GPR120Indazole-6-phenylcyclopropylcarboxylic AcidsAgonistDemonstrated in vivo efficacy in glucose tolerance tests.
GPR40Indazole-6-phenylcyclopropylcarboxylic AcidsWeak Agonist/AntagonistSpecifically designed for selectivity over GPR40. nih.gov
Estrogen Receptor (ER)Indazole derivatives, Tricyclic indazolesSERD (Degrader/Antagonist)Active in tamoxifen-resistant models; improved metabolic stability.
CRAC Channel (Orai)Indazole-3-carboxamides (e.g., 12d )Channel BlockerPotent, fast-onset, and reversible inhibition of calcium influx. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which indazole derivatives exert their biological effects are diverse and dependent on the specific nature of their substituents and the biological target.

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively.

For a molecule like this compound, the potential for allosteric modulation would be dictated by its ability to bind to an allosteric pocket on a target protein. The fluorine and hydroxyl groups would play a crucial role in this interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues within the binding pocket. The fluorine atom, being highly electronegative, can engage in hydrogen bonds and other non-covalent interactions, such as dipole-dipole interactions, which can contribute to the binding affinity and specificity.

The relationship between the structure of an indazole ligand and its mechanism of action is a key area of investigation in drug discovery. Modifications to the indazole scaffold can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic properties.

For this compound, the following structure-mechanism relationships can be postulated based on the known effects of its functional groups:

Indazole Core: The 1H-indazole core itself is a bioisostere of purines and other bicyclic heterocycles found in endogenous signaling molecules. This allows it to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

4-Hydroxyl Group: The hydroxyl group at the 4-position is a potent hydrogen bond donor and acceptor. Its presence can facilitate strong and specific interactions with the target protein, contributing significantly to binding affinity. The position of this group on the benzene (B151609) ring of the indazole core will influence the directionality of these interactions.

The interplay of these structural features would ultimately define the specific biological targets of this compound and its mechanism of action.

Indazole Scaffolds in the Context of Biological Probes

Biological probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target and report on its presence, activity, or environment. The indazole scaffold, due to its versatility and privileged structure status in medicinal chemistry, is an attractive framework for the development of such probes.

The design of an indazole-based probe for target identification would involve incorporating a reporter group or a reactive group onto the this compound scaffold.

Design Considerations:

Reporter Groups: A fluorescent dye or a radioisotope could be attached to the indazole core. This would allow for the visualization and quantification of the probe's interaction with its target. The point of attachment would need to be carefully chosen to avoid disrupting the key binding interactions.

Reactive Groups: For covalent probes, a reactive moiety such as an electrophile could be introduced. This would allow the probe to form a permanent covalent bond with its target, facilitating its isolation and identification.

Linker: A linker arm may be necessary to connect the indazole scaffold to the reporter or reactive group, ensuring that the functional part of the probe does not sterically hinder the binding of the indazole core to its target.

Synthesis:

The synthesis of such probes would likely start from a functionalized this compound derivative. The hydroxyl group could serve as a handle for further chemical modification, allowing for the attachment of a linker and the desired reporter or reactive group through standard chemical transformations.

Data on Related Indazole Derivatives in Probe Design:

While specific examples for this compound are not available, the broader class of indazole derivatives has been utilized in the development of various biological probes. For instance, indazole-based compounds have been developed as fluorescent probes for sensing metal ions and as photoaffinity labels for identifying the binding partners of bioactive molecules.

Probe Type Indazole Scaffold Modification Application
Fluorescent ProbeAttachment of a fluorophoreImaging and sensing
Covalent ProbeIncorporation of a reactive group (e.g., electrophile)Target identification and validation
Photoaffinity LabelIntroduction of a photoreactive groupCovalent labeling of target proteins upon UV irradiation

The principles demonstrated in the design of these probes could be readily applied to the this compound scaffold to generate novel tools for chemical biology research. The unique substitution pattern of this specific indazole derivative could offer advantages in terms of specificity and photophysical properties for certain applications.

Advanced Spectroscopic and Structural Characterization Techniques for 7 Fluoro 1h Indazol 4 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 7-fluoro-1H-indazol-4-ol in both solution and solid states. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the differentiation of isomers and the study of conformational dynamics. For a complete structural assignment, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically employed.

The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons in the molecule. The aromatic protons would appear in the downfield region, with their splitting patterns providing information about their relative positions. The hydroxyl (-OH) and amine (N-H) protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the indazole ring system. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. This compound would show a single resonance for the fluorine atom at the 7-position. The chemical shift and coupling to neighboring protons would confirm its location.

Multinuclear NMR studies on related fluorinated indazoles have provided a basis for predicting the spectral characteristics of this compound. researchgate.net Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can also be used to predict NMR chemical shifts and aid in spectral assignment. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H110.0 - 12.0br s-
H37.8 - 8.2s-
H56.8 - 7.2tJ(H5,H6) ≈ 8.0, J(H5,F7) ≈ 2.0
H67.0 - 7.4ddJ(H6,H5) ≈ 8.0, J(H6,F7) ≈ 10.0
OH4.5 - 6.0br s-
C3135 - 140d
C3a120 - 125s
C4150 - 155d
C5110 - 115d
C6115 - 120d
C7155 - 160d¹J(C7,F7) ≈ 240-250
C7a140 - 145s
F7-110 to -130dddJ(F7,H6) ≈ 10.0, J(F7,H5) ≈ 2.0

Note: Predicted values are based on data from analogous fluorinated indazole compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indazole derivatives involve the loss of small neutral molecules such as HCN, N₂, and CO. For this compound, characteristic fragments would likely arise from the loss of a fluorine atom, a hydroxyl group, or the cleavage of the pyrazole (B372694) ring. The study of fluorinated indole (B1671886) derivatives has shown that fragmentation can involve the loss of HF or CF₂CO moieties. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₅FN₂O)

m/z Ion Possible Fragmentation Pathway
152[M]⁺Molecular Ion
133[M - F]⁺Loss of a fluorine radical
135[M - OH]⁺Loss of a hydroxyl radical
124[M - CO]⁺Loss of carbon monoxide
125[M - HCN]⁺Loss of hydrogen cyanide
97[M - HCN - CO]⁺Sequential loss of HCN and CO

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. For this compound, IR and Raman spectra would show characteristic absorption bands corresponding to the stretching and bending vibrations of O-H, N-H, C-H, C-F, C=C, and C-N bonds.

The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹). The C-F stretching vibration typically gives a strong absorption band in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that can determine the absolute configuration of chiral molecules. While this compound itself is achiral, certain derivatives or its presence in a chiral environment could lead to observable VCD signals.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
O-H stretch3200 - 3600IR, Raman
N-H stretch3100 - 3500IR, Raman
Aromatic C-H stretch3000 - 3100IR, Raman
Aromatic C=C stretch1400 - 1600IR, Raman
C-F stretch1000 - 1400IR
C-O stretch1200 - 1300IR
O-H bend1300 - 1450IR
N-H bend1500 - 1650IR

Note: These are general ranges and the exact frequencies can be influenced by intermolecular interactions such as hydrogen bonding.

Crystallographic Analysis for Solid-State Structure

Crystallographic techniques, particularly X-ray diffraction, are the gold standard for determining the three-dimensional structure of molecules in the solid state with atomic resolution.

Single-crystal X-ray diffraction analysis of this compound would provide precise information about its bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity of the atoms and the planarity of the indazole ring system.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For this compound, significant intermolecular hydrogen bonding is expected involving the hydroxyl group and the nitrogen atoms of the pyrazole ring. These hydrogen bonds can lead to the formation of dimers, chains, or more complex three-dimensional networks. rsc.org The fluorine atom can also participate in weaker C-H···F hydrogen bonds. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a role in the crystal packing. The study of fluorinated indazoles has shown that the replacement of hydrogen with fluorine can significantly influence the supramolecular structure. rsc.org

If a chiral derivative of this compound were synthesized, X-ray crystallography could be used to determine its absolute configuration.

Emerging Research Applications and Future Perspectives of 7 Fluoro 1h Indazol 4 Ol and Indazole Derivatives

Strategies for Scaffold Optimization and Diversification

The development of novel therapeutics and functional molecules relies on the continuous evolution of chemical structures to enhance desired properties and explore new chemical space. For the indazole core, strategies focus on moving beyond simple decoration to fundamentally altering or expanding the scaffold itself.

Scaffold hopping is a powerful medicinal chemistry strategy used to identify novel molecular backbones (chemotypes) that retain the essential pharmacophoric features of a known active compound but possess a different core structure. This approach is employed to improve potency, selectivity, or pharmacokinetic profiles, or to circumvent existing intellectual property. The indazole ring is an excellent participant in this strategy, both as a starting point and as a target scaffold.

For instance, in kinase inhibitor design, the indazole core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site. A scaffold hop from an indazole-based inhibitor might involve replacing the indazole with another bicyclic heterocycle that can replicate this interaction. Bioisosteres such as imidazopyridines, pyrazolopyrimidines, or even non-fused systems can be explored. The goal is to maintain the key vectoral arrangement of hydrogen bond donors and acceptors while introducing a new core that may offer superior properties.

Conversely, 7-fluoro-1H-indazol-4-ol and its analogs can be the result of a scaffold hopping exercise starting from other known inhibitor classes, such as quinolines or indoles. The introduction of the indazole core can confer improved metabolic stability or cell permeability. The 7-fluoro substituent is particularly valuable as it can enhance binding affinity through favorable interactions and block a potential site of metabolic oxidation.

Table 6.1: Representative Examples of Scaffold Hopping from an Indazole Core This table illustrates hypothetical scaffold hopping strategies for a kinase inhibitor based on an indazole scaffold.

Original ScaffoldTarget Bioisostere (Hopped Scaffold)Key Pharmacophoric Feature RetainedPotential Advantage of New Scaffold
1H-IndazoleImidazo[1,2-a]pyridineHydrogen bond donor/acceptor pattern for kinase hinge bindingAltered solubility; novel intellectual property space
1H-Indazole7-AzaindolePlanar aromatic system and N-H hinge-binding donorModulation of pKa and membrane permeability
1H-IndazolePyrazolo[3,4-b]pyridineRigid bicyclic core with similar hydrogen bonding vectorsImproved kinase selectivity profile

Targeted library synthesis is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The this compound scaffold is an ideal template for library design due to its multiple, chemically distinct functionalization points. A well-designed library can rapidly generate data to optimize a lead compound against a specific biological target.

Key diversification points on the indazole core include:

N1 Position: The pyrazole (B372694) nitrogen can be readily alkylated or arylated using methods like Buchwald-Hartwig or Ullmann coupling. This position often projects into a solvent-exposed region of a protein's active site, allowing for the introduction of groups that can improve solubility or target specific sub-pockets.

C3 Position: This position is crucial for modulating electronic properties and can be functionalized through halogenation followed by cross-coupling (e.g., Suzuki, Sonogashira) or via direct C-H activation. Attaching different aryl or alkyl groups here can profoundly impact target affinity and selectivity.

C4-Hydroxyl Group: The hydroxyl group is a versatile handle for introducing diversity through etherification or esterification. This allows for probing interactions with nearby amino acid residues and can serve as a point for attaching linkers or solubility-enhancing moieties.

C5 and C6 Positions: While less commonly modified, these positions on the benzene (B151609) ring can be functionalized to fine-tune electronic properties or block metabolic pathways.

By combining different building blocks at these positions in a combinatorial fashion, researchers can generate large, focused libraries of indazole derivatives to comprehensively map the SAR landscape for a given target.

Exploration of Indazole Scaffolds in Materials Science

Beyond their established role in medicinal chemistry, the unique photophysical and electronic properties of indazoles are attracting interest in the field of materials science. The electron-rich pyrazole fused to the π-system of the benzene ring creates a push-pull character that can be tuned for applications in organic electronics.

The indazole core is being investigated as a building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection, transport, and recombination.

The electronic properties of indazole derivatives can be precisely tuned through chemical modification. For example:

Attaching electron-donating groups (like amines or alkoxides) to the scaffold can raise the HOMO level, making the material suitable as a hole-transport or host material in OLEDs.

Attaching electron-withdrawing groups (like cyano or sulfonyl groups) can lower the LUMO level, tuning the material for use as an electron-transport or emissive layer component.

The 7-fluoro substituent in a compound like this compound inherently lowers both HOMO and LUMO levels, which can enhance the stability and efficiency of organic electronic devices. The 4-hydroxyl group provides a site for attaching larger conjugated systems to further extend the π-system and tune the optical band gap.

Table 6.2: Potential Roles of Functionalized Indazoles in Organic Electronics This table presents hypothetical data for indazole derivatives designed for organic electronic applications.

Indazole Derivative StructureIntended Role in DeviceKey PropertyPerformance Metric (Example)
Indazole-Triphenylamine HybridHole-Transport Layer (HTL) in OLEDHigh hole mobility; High HOMO level (~-5.2 eV)Device EQE: >20%
Dicyanovinyl-Substituted IndazoleEmissive Layer (Red Emitter) in OLEDLow LUMO level; Narrow optical band gapEmission λmax: ~620 nm
Indazole-Thiophene CopolymerDonor Material in OPVBroad light absorption; Good film morphologyPower Conversion Efficiency (PCE): >12%

A chromophore is a molecule or part of a molecule responsible for absorbing light energy. The indazole ring, with its extended π-conjugation, is an intrinsic chromophore. Its absorption and emission properties can be tailored by chemical design, making indazole derivatives attractive for applications as fluorescent probes, sensors, and photosensitizers.

As a photosensitizer, an indazole-based molecule would absorb light of a specific wavelength and transfer the absorbed energy to another molecule, often molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. This process is the basis for photodynamic therapy (PDT) and photocatalysis. The efficiency of this process, known as intersystem crossing (ISC), can be enhanced by incorporating heavy atoms (e.g., bromine or iodine) onto the indazole scaffold.

The fluorescence of indazole derivatives can also be sensitive to the local environment (solvatochromism), allowing them to be used as probes to report on the polarity or viscosity of their surroundings. The 4-hydroxyl group on this compound can participate in excited-state proton transfer (ESPT), a phenomenon that can lead to dual emission and has applications in chemical sensing.

Future Directions in Synthetic Indazole Chemistry

The expanding applications of indazoles demand more efficient, versatile, and sustainable synthetic methods. Future research in synthetic chemistry will likely focus on several key areas:

Late-Stage C-H Functionalization: Traditional synthesis often requires pre-functionalization of the indazole core (e.g., halogenation) before introducing new groups. Modern C-H activation strategies, often using transition metal catalysts (e.g., palladium, rhodium, iridium), allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. Applying these methods to selectively functionalize the C3, C5, and C6 positions of the indazole ring in the final steps of a synthesis would dramatically increase efficiency and allow for the rapid creation of analog libraries from a common advanced intermediate.

Photoredox and Electrocatalysis: These emerging techniques use light or electricity to drive chemical transformations under exceptionally mild conditions. They offer new pathways for reactions that are difficult to achieve with traditional thermal methods, such as radical-based C-H functionalizations or challenging cross-couplings. The application of photoredox catalysis to N-arylation or C3-alkylation of indazoles could provide access to novel chemical space with improved sustainability.

Novel Cyclization Methodologies: While classic methods like the Jacobson or Davis-Beirut reactions are robust, there is a continuous search for new ways to construct the indazole ring system. Future methods may focus on domino or tandem reactions that build the core with high complexity in a single step from simple acyclic precursors. Such strategies would enable the synthesis of indazoles with substitution patterns that are difficult to access currently.

Flow Chemistry: The synthesis of some indazole precursors can involve hazardous reagents or intermediates (e.g., diazonium salts). Performing these reactions in continuous flow reactors, rather than large batches, offers significant advantages in safety, control, and scalability. This approach allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities, making it ideal for the industrial-scale production of key indazole building blocks.

Development of Green Chemistry Approaches for Indazole Synthesis

The synthesis of indazole derivatives is a significant focus in medicinal chemistry due to their wide-ranging pharmacological activities. benthamdirect.comacs.org In recent years, the principles of green chemistry have been increasingly applied to the synthesis of these important heterocyclic compounds to reduce the environmental impact of chemical processes. benthamdirect.comrepec.org These approaches prioritize the use of environmentally benign solvents, catalysts, and energy sources, while aiming for high efficiency and atom economy. repec.orgsamipubco.com

Several innovative and eco-friendly methods for indazole synthesis have been reported. One approach involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgajrconline.org For instance, a one-pot, two-step cyclization of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates under microwave assistance has been developed to produce 1-H-indazoles and 1-phenyl-1H-indazoles with good to excellent yields. ajrconline.org This method offers an efficient and environmentally friendly alternative to traditional synthetic routes that often require harsh reaction conditions and result in lower yields. ajrconline.org

Another green strategy employs sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon. acs.org This catalyst has been successfully used for the one-pot, three-component synthesis of 2H-indazoles and quinazolines from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent like PEG-400. acs.orgnih.gov The catalyst is easily recoverable and can be reused, adding to the sustainability of the process. acs.org Similarly, the use of ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an ethanol-water mixture under ultrasound irradiation provides a green and efficient method for the synthesis of substituted -1H-indazol-3-amine derivatives. repec.orgresearchgate.net

Furthermore, solvent-free or grinding protocols represent another facet of green indazole synthesis. The use of ammonium chloride as a mild acid in ethanol (B145695) under grinding conditions has been demonstrated for the synthesis of 1-H-indazoles from ortho-hydroxybenzaldehyde and hydrazine hydrate (B1144303). samipubco.com This method is characterized by its simplicity, high yields, and short reaction times. samipubco.com Electrochemical methods are also emerging as a sustainable approach. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives in moderate to good yields, using a less expensive and operationally simple methodology. rsc.org

These green chemistry approaches are summarized in the table below, highlighting the diversity of sustainable methods being explored for indazole synthesis.

Green Chemistry ApproachKey FeaturesExample ReactantsCatalyst/ConditionsRef.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Salicylaldehyde, Hydrazine hydratesMicrowave irradiation ajrconline.orgajrconline.org
Heterogeneous Catalysis Recyclable catalyst, green solvent.2-Bromobenzaldehydes, Primary amines, Sodium azideCuO nanoparticles on activated carbon, PEG-400 acs.orgnih.gov
Ultrasound Irradiation Energy efficient, eco-friendly media.Substituted benzonitriles, Substituted hydrazinesCeric (IV) ammonium nitrate, EtOH-H2O repec.orgresearchgate.net
Grinding Protocol Solvent-free or reduced solvent, mild conditions.Ortho-hydroxybenzaldehyde, Hydrazine hydrateAmmonium chloride, Ethanol samipubco.com
Electrochemical Synthesis Use of electricity, operational simplicity.ArylhydrazonesElectrochemical anodic oxidation, HFIP rsc.org

Stereoselective and Enantioselective Synthesis of Indazole Derivatives

The development of stereoselective and enantioselective methods for the synthesis of indazole derivatives is of paramount importance, as the three-dimensional arrangement of atoms in these molecules can significantly influence their biological activity. mit.edunih.gov Many recent research efforts have focused on creating chiral indazole scaffolds with high levels of stereocontrol.

One notable advancement is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edunih.govchemrxiv.org This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. mit.edunih.gov Density functional theory (DFT) calculations have suggested that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.edunih.govchemrxiv.org This umpolung strategy, where the indazole acts as an electrophile rather than a nucleophile, represents a significant departure from conventional indazole functionalization methods. mit.edu

Another powerful approach involves the merger of organocatalysis with photocatalysis. A novel asymmetric triple-reaction sequence has been developed for the construction of polycyclic indazole skeletons. acs.org This method efficiently creates five C-X bonds and five consecutive chiral centers with satisfactory results under mild conditions. acs.org Asymmetric aminocatalysis has also been employed in the aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes, leading to enantioenriched fused polycyclic indazole architectures. acs.org

Furthermore, a facile and stereoselective synthesis of novel heterocycles containing a hexahydro-2H-indazole moiety has been achieved through the condensation of 3-(ω-bromoacetyl)-coumarins with 3,3a-cis-7-benzylidene-3-phenyl-2-thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazoles. exlibrisgroup.com This method provides a straightforward route to complex molecular structures with defined stereochemistry. The development of novel transaminase-mediated dynamic kinetic resolutions of racemic aldehyde surrogates has also provided enantioselective syntheses of the 3-aryl-piperidine coupling partner for the synthesis of the indazole derivative niraparib. mdpi.com

These advanced synthetic strategies are crucial for accessing a wider range of structurally diverse and stereochemically pure indazole derivatives for biological evaluation.

Advanced Methodologies in Indazole Research

Integration of Artificial Intelligence and Machine Learning in Indazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of indazole-based compounds is no exception. nih.govnih.gov These computational tools are being employed to accelerate the identification of novel and potent indazole derivatives with desired biological activities.

One of the key applications of AI and ML is in the in silico design and screening of new indazole-based molecules. biotech-asia.orgresearchgate.net For instance, computational design of new indazole-based molecules with pharmacophore characteristics of VEGFR-2 inhibitors has been a focus of research. biotech-asia.orgresearchgate.net By using software for molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, researchers can evaluate newly designed indazole scaffolds for their potential as potent tyrosine kinase inhibitors. biotech-asia.orgresearchgate.net This approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the most promising predicted binding affinities and pharmacokinetic properties.

Structure-based computational methods have been successfully used to discover novel 1H-indazoles as selective pan-Janus kinase (JAK) inhibitors. mdpi.com These methods aid in optimizing compounds for increased potency and duration of action. Similarly, in silico fragment-based approaches and knowledge-based drug design have led to the identification of novel indazole derivatives as potent Aurora kinase inhibitors. nih.gov Computational modeling in these studies helps to understand the structural basis for isoform selectivity, guiding the design of more specific inhibitors. nih.gov

Furthermore, computer-aided drug design (CADD) and structure-based design strategies have been instrumental in the design and synthesis of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of hepatocellular carcinoma. nih.gov These computational approaches, combined with experimental validation, create a powerful workflow for hit-to-lead optimization.

AI/ML ApplicationPurposeExample TargetKey OutcomeRef.
In Silico Design & Screening Design and evaluate new indazole scaffolds.VEGFR-2Identification of potent tyrosine kinase inhibitors with favorable ADMET profiles. biotech-asia.orgresearchgate.net
Structure-Based Design Discover selective kinase inhibitors.Janus Kinase (JAK)Identification of a potent inhibitor with good cellular activity. mdpi.com
Fragment-Based & Knowledge-Based Design Identify and optimize potent kinase inhibitors.Aurora KinasesDiscovery of isoform-selective inhibitors. nih.gov
Computer-Aided Drug Design (CADD) Design selective inhibitors for cancer therapy.FGFR4Development of a selective inhibitor for hepatocellular carcinoma. nih.gov

High-Throughput Screening in Early-Stage Indazole Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with activity against a specific biological target. nih.govpharmablock.com This methodology has been instrumental in the discovery of numerous indazole-based compounds with therapeutic potential.

HTS campaigns can be conducted both experimentally (in vitro) and computationally (in silico). Physical HTS campaigns involve screening large libraries of characterized ligands against a biochemical target, providing valuable insights into efficacious chemical scaffolds and structure-activity relationship (SAR) patterns. nih.gov This approach has led to the generation of numerous therapeutic candidates following the optimization of initial screening hits. nih.gov For example, a series of 3-benzylindazole analogues were identified as potent and selective CDK8 inhibitors through an HTS campaign that sampled the Merck compound collection. nih.gov

In silico HTS, on the other hand, utilizes computational methods to screen vast virtual libraries of compounds against a target protein's structure. nih.govacs.org This approach has fewer resource requirements than physical screening and can effectively prioritize compounds for experimental testing. nih.gov An in silico HTS and subsequent optimization led to the discovery of a small molecule Unc-51-Like Kinase 1 (ULK1) inhibitor with an indazole core. nih.govacs.org

HTS has also been employed to identify indazole derivatives with other biological activities. For instance, a series of indazole derivatives were identified as potent Sirt 1 activators through HTS. mdpi.com In another study, over 6,000 compounds were screened using a high-throughput ELISA system to find inhibitors of the MKK7-TIPRL interaction, leading to the discovery of indazole-based compounds that enhance TRAIL-induced apoptosis in hepatocellular carcinoma. oncotarget.com

The initial hits from HTS campaigns often serve as starting points for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This iterative process of screening and optimization is crucial for advancing promising indazole-based compounds through the drug discovery pipeline.

Screening MethodTargetNumber of Compounds ScreenedOutcomeRef.
Physical HTS CDK8Merck compound collectionIdentification of potent and selective 3-benzylindazole inhibitors. nih.gov
In Silico HTS ULK1Virtual libraryDiscovery of an indazole-based ULK1 inhibitor. nih.govacs.org
High-Throughput ELISA MKK7-TIPRL interaction>6,000Identification of indazole compounds that enhance TRAIL-induced apoptosis. oncotarget.com
High-Throughput Screening Sirt 1Not specifiedDiscovery of potent Sirt 1 activators with an indazole scaffold. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.